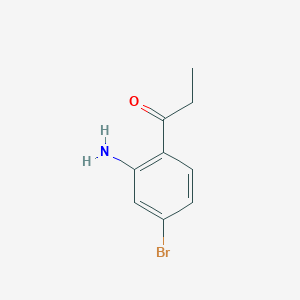

1-(2-Amino-4-bromophenyl)propan-1-one

描述

Contextualization within Modern Organic Chemistry Research of Substituted Aromatic Ketones

The study of substituted aromatic ketones is a cornerstone of modern organic chemistry. These compounds are versatile intermediates, primarily due to the reactivity of the carbonyl group and the potential for functionalization of the aromatic ring. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing, yet sterically bulky, bromine atom creates a nuanced electronic environment on the aromatic ring of 1-(2-Amino-4-bromophenyl)propan-1-one. This substitution pattern is of interest for several reasons:

Directing Effects in Electrophilic Aromatic Substitution: The amino group is a powerful ortho-, para-director, while the bromine is a deactivating ortho-, para-director. Their relative positions influence the regioselectivity of further substitutions on the aromatic ring.

Nucleophilic Aromatic Substitution: The bromine atom can potentially be displaced by strong nucleophiles, a reaction that can be modulated by the electronic influence of the other substituents.

Condensation Reactions: The amino group can participate in condensation reactions, for example, with carbonyl compounds to form imines or with other reagents to construct heterocyclic rings. nih.gov

Catalytic Cross-Coupling Reactions: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.

Recent research in the broader field of aromatic ketones has focused on developing novel synthetic methodologies that are more efficient and environmentally benign. waseda.jp This includes the use of new catalytic systems and one-pot procedures to streamline the synthesis of complex molecules from readily available starting materials.

Rationale for Investigating the Chemical Space of Brominated Aminophenyl Propanones

The investigation into the chemical space of brominated aminophenyl propanones, such as this compound, is driven by their potential as precursors in drug discovery and materials science. The rationale for this exploration can be broken down into several key points:

Pharmacological Importance of the Scaffold: The 2-amino-4-halophenyl ketone scaffold is a recurring motif in a number of biologically active compounds. Halogen atoms, like bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Synthetic Versatility: The presence of three distinct functional groups (amino, bromo, and keto) in this compound provides multiple handles for chemical modification. This allows for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the structural requirements for a desired therapeutic effect.

The synthesis of related aminoketones has been explored for their potential antimicrobial and other biological activities. nih.gov For instance, derivatives of 2-aminothiazole, which can be synthesized from α-haloketones, have shown promise as 5-LOX inhibitors. mdpi.com

Identification of Knowledge Gaps and Formulated Research Hypotheses Pertaining to this compound

While the broader class of substituted aromatic ketones is well-studied, a detailed investigation specifically into this compound appears to be limited in publicly accessible academic literature. This presents several knowledge gaps and opportunities for future research:

Optimized Synthesis: Although general methods for the synthesis of aromatic ketones, such as Friedel-Crafts acylation, are well-established, a high-yield, scalable, and environmentally friendly synthesis specifically for this compound has not been extensively reported. Research could focus on developing a catalytic method that avoids the use of stoichiometric and often harsh Lewis acids.

Detailed Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a single-crystal X-ray structure of this compound are not readily available. Such data are crucial for unambiguous characterization and for understanding its solid-state properties.

Exploration of Reactivity: A systematic study of the reactivity of the different functional groups in this compound would be valuable. This could include investigating its behavior in various cross-coupling reactions, condensation reactions, and electrophilic/nucleophilic substitutions.

Biological Screening: There is a lack of published data on the biological activity of this compound and its simple derivatives.

Based on these knowledge gaps, the following research hypotheses can be formulated:

Hypothesis 1: A regioselective Friedel-Crafts acylation of 3-bromoaniline (B18343) with propanoyl chloride or a related acylating agent can be optimized to produce this compound in high yield.

Hypothesis 2: The bromine atom in this compound can serve as an effective handle for the introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions, leading to a library of novel compounds with potential biological activity.

Hypothesis 3: The 2-amino-4-bromophenylpropan-1-one scaffold possesses inherent biological activity or can be readily converted into derivatives with significant antimicrobial, anticancer, or other therapeutic properties.

Hypothesis 4: Computational studies can predict the electronic properties and reactivity of this compound, guiding the design of synthetic routes and the selection of target derivatives for biological evaluation.

Data Tables

The following tables provide available data for this compound and a closely related compound for comparative purposes.

Table 1: Physicochemical Properties of this compound molbase.comnih.gov

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| CAS Number | 36372-62-0 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 2: Spectroscopic Data for Related Compound 1-(2-Amino-4-bromophenyl)ethanone nih.gov

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in a detailed, citable format. |

| ¹³C NMR | Data not readily available in a detailed, citable format. |

| IR Spectrum | Data not readily available in a detailed, citable format. |

| Mass Spectrum | Data not readily available in a detailed, citable format. |

Structure

3D Structure

属性

IUPAC Name |

1-(2-amino-4-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLYBVSXCJCLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385392 | |

| Record name | 1-(2-amino-4-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36372-62-0 | |

| Record name | 1-(2-amino-4-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Amino 4 Bromophenyl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the 1-(2-Amino-4-bromophenyl)propan-1-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. orgsyn.orgdeanfrancispress.com For the this compound skeleton, two primary strategic disconnections are most logical.

The first and most common disconnection is at the aryl ketone C(sp²)-C(sp²) bond, which corresponds to a Friedel-Crafts acylation reaction. sigmaaldrich.com This breaks the molecule into a propanoyl synthon (CH₃CH₂CO⁺) and a 2-amino-4-bromophenyl anion synthon. The synthetic equivalents for these would be propanoyl chloride (or propanoic anhydride) and 3-bromoaniline (B18343), respectively. The amino group in 3-bromoaniline is a powerful ortho-, para-director; however, it can also form complexes with the Lewis acid catalyst, deactivating it. google.com Therefore, a protection-acylation-deprotection sequence is often necessary.

A second key disconnection targets the C-N bond, suggesting an amination reaction. This approach would start from a precursor like 1-(2-nitro-4-bromophenyl)propan-1-one, which could be reduced to the target amine. This pathway shifts the challenge to the synthesis of the nitrated precursor, which can also be approached via Friedel-Crafts acylation of 1-bromo-3-nitrobenzene.

These primary disconnections form a roadmap for designing synthetic routes, guiding the selection of starting materials and reaction sequences. amazonaws.comicj-e.org

Exploration of Novel Synthetic Routes and Reagents for this compound

Building on the retrosynthetic analysis, several synthetic routes can be devised, incorporating both traditional and novel reagents.

Direct Functionalization Approaches to the Aromatic Ring System

Direct functionalization of an aromatic ring is a highly sought-after strategy for its atom and step economy. A plausible route to this compound begins with 3-bromoaniline.

Protection of the Amino Group: The nucleophilic amino group must first be protected to prevent side reactions and deactivation of the catalyst during the subsequent Friedel-Crafts acylation. Acetylation with acetyl chloride to form N-(3-bromophenyl)acetamide is a common strategy.

Friedel-Crafts Acylation: The protected N-(3-bromophenyl)acetamide can then undergo Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). numberanalytics.com The acetamido group is an ortho-, para-director, and since the para position is blocked by the bromine atom, the acylation is directed to the ortho position (C2), yielding N-(4-bromo-2-propionylphenyl)acetamide.

Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic conditions, to reveal the free amine and yield the target product, this compound. asianpubs.org

An alternative approach involves the direct C-H acylation of an aniline (B41778) derivative, potentially using a directing group strategy to achieve the desired regioselectivity. For instance, methods involving an N-nitroso group as a transient directing group have been developed for the synthesis of 2-aminobenzophenones, which could be adapted for this target. rsc.orgnih.gov

Convergent and Divergent Synthesis Strategies for Complex Analogues

Convergent Approach: A convergent strategy for this compound could involve the preparation of a 2-amino-4-bromophenyl organometallic reagent (e.g., an organolithium or Grignard reagent) from a protected 3-bromoaniline. This nucleophilic fragment could then be reacted with an electrophilic propanoyl source, such as propanoyl chloride or an ester. This avoids the harsh conditions of Friedel-Crafts acylation on a potentially sensitive substrate.

Divergent Approach: The synthesized this compound can serve as a scaffold for divergent synthesis to create a library of complex analogues. The amino group can be acylated, alkylated, or used in cyclization reactions. The ketone functionality can be reduced, converted to an oxime, or used in condensation reactions. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of substituents at the C4 position.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. For the key Friedel-Crafts acylation step of N-(3-bromophenyl)acetamide, a systematic study of parameters would be essential. Variables include the choice of Lewis acid, solvent, temperature, and reaction time.

Interactive Table: Hypothetical Optimization of Friedel-Crafts Acylation

Below is a hypothetical data table illustrating an optimization study for the acylation of N-(3-bromophenyl)acetamide with propanoyl chloride.

| Entry | Lewis Acid (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | CS₂ | 25 | 12 | 45 |

| 2 | AlCl₃ (2.5) | CS₂ | 25 | 12 | 68 |

| 3 | AlCl₃ (2.5) | DCM | 0 to 25 | 8 | 62 |

| 4 | FeCl₃ (2.5) | CS₂ | 25 | 24 | 35 |

| 5 | AlCl₃ (2.5) | Nitrobenzene (B124822) | 25 | 8 | 75 |

| 6 | AlCl₃ (3.0) | Nitrobenzene | 5 | 12 | 82 |

This hypothetical study suggests that using a larger excess of AlCl₃ in a solvent like nitrobenzene at a controlled temperature could significantly improve the yield of the desired N-(4-bromo-2-propionylphenyl)acetamide intermediate.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of the target compound, several catalytic strategies are pertinent.

Catalytic Friedel-Crafts Acylation: While traditional Friedel-Crafts reactions often require stoichiometric or super-stoichiometric amounts of Lewis acids, research has focused on developing catalytic versions. Catalysts like bismuth triflate (Bi(OTf)₃) or hafnium triflate (Hf(OTf)₄) have been shown to be effective in smaller quantities for acylating activated aromatic rings and can often be recovered and reused. researchgate.net A patent has described the use of tri(perfluoroalkane sulfonate) compounds of various metals as effective catalysts for the acylation of anilides. google.comgoogleapis.com

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis. A Pd-catalyzed C-H activation/acylation could potentially be used to directly acylate a protected 3-bromoaniline, offering high regioselectivity. rsc.orgnih.gov Furthermore, as mentioned in the divergent strategy, the bromine atom on the final product is a prime site for Pd-catalyzed cross-coupling reactions to generate analogues.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While direct enzymatic synthesis of this specific ketone is not established, related transformations are known. For example, amine dehydrogenases (AmDHs) can perform the reductive amination of ketones to produce chiral amines, suggesting a potential biocatalytic route to chiral derivatives of the target molecule. rsc.org

Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound

Applying the principles of green chemistry aims to make synthetic processes more environmentally benign. innoget.comyedarnd.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. C-H activation and catalytic cycles are inherently more atom-economical than routes requiring protection/deprotection steps.

Use of Safer Solvents: Traditional Friedel-Crafts solvents like carbon disulfide (CS₂) and nitrobenzene are highly toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions. chemistryviews.org

Catalysis: As discussed, using catalytic reagents is superior to using stoichiometric ones, as it reduces waste and often allows for milder reaction conditions. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using alternative energy sources like microwaves or mechanochemistry (ball-milling), aligns with green principles. nih.gov Mechanochemical methods, for example, have been successfully used for the allylation of ketones and could be explored for other C-C bond-forming reactions. nih.gov

Use of Renewable Feedstocks: While the core starting materials for this synthesis are typically derived from petrochemicals, future advancements may allow for the synthesis of aniline and other aromatic precursors from biomass.

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient, reflecting the broader goals of modern chemical manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 2 Amino 4 Bromophenyl Propan 1 One

Electrophilic and Nucleophilic Reactivity Profiling of 1-(2-Amino-4-bromophenyl)propan-1-one

The reactivity of this compound is governed by the interplay of its three key functional components: the primary aromatic amine, the propiophenone (B1677668) ketone moiety, and the substituted benzene (B151609) ring.

Nucleophilic Character : The primary amine (-NH₂) ortho to the carbonyl group is a potent nucleophilic center. Its lone pair of electrons can attack various electrophiles. This nucleophilicity is central to its role in condensation reactions.

Electrophilic Character : The carbonyl carbon of the propan-1-one group is electrophilic and susceptible to attack by nucleophiles. Furthermore, the α-protons on the methylene (B1212753) group adjacent to the carbonyl are acidic and can be removed by a base to form a nucleophilic enolate.

Ring Activation/Deactivation : The amino group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (positions 3 and 5). Conversely, the bromine atom is a deactivating group but also an ortho-, para-director. The combined effect makes the ring electron-rich, though substitutions are complex.

This duality of nucleophilic and electrophilic sites within the same molecule makes it an ideal substrate for intramolecular and intermolecular cyclization reactions. A prime example is the Friedländer annulation, a classic method for synthesizing quinolines, which relies on the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group. wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds via condensation and subsequent cyclization to form the quinoline (B57606) ring system. wikipedia.orgorganic-chemistry.org

The general mechanism can proceed through two primary pathways: an initial aldol (B89426) addition/condensation or the formation of a Schiff base, followed by cyclization. wikipedia.org The specific pathway can be influenced by the reaction conditions (acidic vs. basic catalysis). researchgate.net

Table 1: Predicted Reactivity Profile of this compound

| Molecular Site | Character | Potential Reactions |

| Amino Group (-NH₂) | Nucleophilic | Acylation, Alkylation, Imine/Schiff Base Formation, Cyclocondensation |

| Carbonyl Carbon (C=O) | Electrophilic | Nucleophilic Addition (e.g., by organometallics, hydrides), Aldol Condensation |

| α-Methylene Protons (-CH₂-) | Acidic (forms nucleophilic enolate) | Aldol Condensation, Alkylation (as enolate) |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |

Table 2: Representative Friedländer Reaction for Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| This compound + Another ketone (e.g., Acetone) | Acid (e.g., H₂SO₄, PPA) or Base (e.g., KOH, Piperidine) | 7-Bromo-4-methyl-2-propylquinoline | wikipedia.orgorganic-chemistry.orgnih.gov |

Investigation of Rearrangement Reactions and Fragmentation Pathways Involving this compound

While specific studies on rearrangements of this compound are not extensively documented, its structure as an α-amino ketone suggests potential for transformations analogous to known reactions. For instance, reactions involving the α-amino ketone moiety could potentially lead to molecular rearrangements under specific conditions. rsc.org

More concretely, the fragmentation of this molecule can be predicted based on mass spectrometry principles and data from analogous compounds. The mass spectrum of 1-(4-bromophenyl)propan-1-one (the de-aminated analog) and 1-(4-aminophenyl)propan-1-one (the de-brominated analog) provide insight into the likely fragmentation patterns. nist.govnist.gov

The primary fragmentation points in this compound would be the bonds adjacent to the carbonyl group. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in distinctive doublet peaks for all bromine-containing fragments.

Predicted Mass Spectrometry Fragmentation Pathways:

α-Cleavage (Loss of Ethyl Radical): The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion.

McLafferty Rearrangement: While less common for propiophenones compared to longer-chain ketones, a McLafferty rearrangement is theoretically possible if a gamma-hydrogen is available, though not favored in this specific structure.

Cleavage of the Carbonyl Group: Loss of a neutral carbon monoxide (CO) molecule can occur from the [M-C₂H₅]⁺ fragment.

Fragments from the Aromatic Ring: Cleavage can also occur at the bond between the carbonyl carbon and the aromatic ring, leading to fragments corresponding to the brominated aniline (B41778) moiety.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound (M)

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺• | [C₉H₁₀BrNO]⁺• | 227/229 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₇H₅BrNO]⁺ | 198/200 | Loss of ethyl radical via α-cleavage |

| [M - C₂H₅ - CO]⁺ | [C₆H₅BrN]⁺ | 170/172 | Subsequent loss of carbon monoxide |

| [BrC₆H₃NH₂]⁺• | [C₆H₆BrN]⁺• | 171/173 | Fragment corresponding to 4-bromoaniline |

Redox Behavior and Electrochemistry of this compound

Oxidation: The primary aromatic amine group is susceptible to oxidation. Studies on other aminophenyl compounds show that the amine can undergo a one-electron oxidation to form a radical cation. researchgate.net The potential at which this occurs is influenced by the other substituents on the ring. The electron-donating nature of the amine is countered by the electron-withdrawing effects of the bromo and propanoyl groups, which would likely make oxidation occur at a higher potential compared to aniline itself.

Reduction: The ketone carbonyl group is the primary site for reduction. It can be reduced electrochemically in a two-electron process to a secondary alcohol. This reduction potential is also influenced by the ring substituents. Additionally, under certain conditions, the carbon-bromine bond can be electrochemically reduced, leading to dehalogenation.

A typical cyclic voltammetry experiment in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) would likely show an irreversible oxidation peak corresponding to the amine and at least one reduction peak at negative potentials corresponding to the ketone. researchgate.net

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Detailed kinetic and thermodynamic parameters for reactions involving this compound are not widely reported. However, the study of its participation in reactions like the Friedländer synthesis provides a framework for such investigations.

Kinetic Studies: A kinetic analysis of the Friedländer reaction using this compound would aim to determine the reaction order with respect to each reactant (the amino-ketone and the α-methylene ketone) and the catalyst (acid or base). This would help elucidate the rate-determining step of the mechanism. researchgate.net For example, if the reaction is first-order in both the amino-ketone and its reaction partner, it would support a bimolecular condensation as the slow step. researchgate.net Techniques like UV-Vis spectroscopy or HPLC could be used to monitor the concentration of reactants and products over time to calculate the rate constants (k). Mechanistic studies on similar syntheses have employed pseudo-first-order kinetics to simplify analysis. researchgate.net

Computational and Experimental Mechanistic Elucidation of Reactions of this compound

The mechanism of key reactions involving this compound, such as the Friedländer synthesis, can be elucidated through a combination of experimental and computational methods.

Experimental Approaches:

Intermediate Trapping: Attempts can be made to isolate or trap proposed intermediates, such as the initial aldol adduct or the Schiff base. While these are often transient, their formation can sometimes be confirmed under modified reaction conditions or by using spectroscopic techniques. researchgate.net

Isotope Labeling: Crossover experiments using isotopically labeled (e.g., ¹³C or ²H) reactants can provide definitive evidence for or against certain pathways. For example, studies on the related Skraup-Doebner-Von Miller quinoline synthesis used ¹³C-labeled ketones to track the rearrangement of carbon atoms, revealing a complex fragmentation-recombination mechanism. nih.gov

Spectroscopic Analysis: In-situ monitoring of the reaction using techniques like NMR or IR spectroscopy can help identify transient species and follow the progress of the reaction, providing clues about the sequence of bond-forming and bond-breaking events.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for exploring reaction mechanisms. nih.govresearchgate.net For the Friedländer synthesis of a quinoline from this compound, DFT could be used to:

Calculate the geometries and energies of all reactants, intermediates, and products.

Locate the transition state structures for each elementary step (e.g., nucleophilic attack, dehydration, cyclization).

Calculate the activation energy (energy barrier) for each step.

By comparing the activation energies for the two main proposed pathways (initial aldol condensation vs. initial Schiff base formation), computational studies can predict which mechanism is more favorable under given conditions. wikipedia.orgresearchgate.net Such calculations provide a detailed atomistic view of the reaction pathway that complements experimental findings.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Amino 4 Bromophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically distinct nuclei in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Amino-4-bromophenyl)propan-1-one is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the propanoyl chain. The aromatic region would likely show a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromo and propanoyl groups. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propanoyl group would appear as a quartet and a triplet, respectively, due to spin-spin coupling. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the range of 110-150 ppm, with their specific shifts influenced by the attached substituents. The carbons of the propanoyl chain would be found in the upfield region of the spectrum. For the related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, the carbonyl carbon appears at 195.8 ppm, and the aromatic carbons are observed between 129.6 and 132.8 ppm. nih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the amino nitrogen would be indicative of its hybridization and involvement in any hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| -NH₂ | 4.0 - 5.0 (broad) | - |

| -CH₂- (propanoyl) | 2.8 - 3.2 (quartet) | 30 - 40 |

| -CH₃ (propanoyl) | 1.0 - 1.3 (triplet) | 8 - 12 |

| C=O | - | 195 - 205 |

| C-Br | - | 110 - 120 |

| C-NH₂ | - | 145 - 155 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are powerful techniques for establishing the connectivity and spatial relationships between different nuclei within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity within the propanoyl chain (i.e., the coupling between the -CH₂- and -CH₃ groups) and potentially between adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. This would be useful for determining the preferred conformation of the propanoyl chain relative to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the proton and carbon signals of the -CH₂- and -CH₃ groups and the aromatic CH groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, the exact mass is 226.995 Da. biosynth.com

Fragmentation analysis in mass spectrometry provides valuable structural information. The fragmentation pattern of this compound under electron ionization (EI) would likely involve characteristic losses. For instance, the fragmentation of the related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one shows prominent fragments corresponding to the bromophenylacylium ion ([BrC₆H₄CO]⁺) and the bromophenyl cation ([BrC₆H₄]⁺). researchgate.net Similar fragmentation pathways would be expected for the title compound.

Table 2: Expected HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₁₀BrNO⁺ | 227/229 |

| [M - C₂H₅]⁺ | C₇H₅BrNO⁺ | 198/200 |

| [BrC₆H₃(NH₂)CO]⁺ | Brominated aminobenzoyl cation | 200/202 |

| [BrC₆H₃NH₂]⁺ | Bromoaniline cation | 171/173 |

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O stretching: A strong absorption band in the range of 1660-1680 cm⁻¹ for the aryl ketone carbonyl group.

C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

C-N stretching: An absorption in the range of 1250-1350 cm⁻¹.

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

For the related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one, strong absorption bands for aliphatic C-H bonds are observed around 2941 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy, which is complementary to FT-IR, would also provide information about the vibrational modes of the molecule. Non-polar bonds, such as the C-C bonds of the aromatic ring, often give rise to strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=O | Stretch | 1660 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 600 |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the carbonyl group in this compound constitute the primary chromophores. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted propiophenone (B1677668). The UV-Vis spectrum of the related 1-(4-chlorophenyl)propan-1-one shows absorption maxima around 260-360 nm. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Aromatic ring | 250 - 290 |

| n → π | Carbonyl group | 300 - 340 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, as well as potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the crystal packing and the physical properties of the compound in the solid state. While a crystal structure for the title compound is not available, a search of the Cambridge Structural Database for related structures could provide insights into expected packing motifs. For example, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one reveals C—H⋯O hydrogen bonding. nih.gov

Advanced Spectroscopic Techniques

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of published research on the advanced spectroscopic characterization of this compound. Techniques such as chiroptical spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy provide specialized insights into molecular structure and properties, but their application is contingent on specific molecular characteristics.

Chiroptical spectroscopy, which includes methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. For this compound to be chiral, it would need to exist as a single enantiomer or an enantiomerically enriched mixture. There is currently no information in the scientific literature to suggest that this compound has been resolved into its enantiomers or that it possesses inherent chirality that would warrant chiroptical analysis.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to the detection and characterization of species with unpaired electrons, such as radicals or certain metal ions. Standard preparations of this compound are not expected to contain radical species. Consequently, EPR spectroscopy is not a routinely applicable technique for the characterization of this compound under normal conditions, and no such studies have been reported.

Computational Chemistry and Theoretical Investigations of 1 2 Amino 4 Bromophenyl Propan 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov By applying DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, a detailed picture of the electronic distribution and molecular orbitals of 1-(2-Amino-4-bromophenyl)propan-1-one can be obtained. nih.govdoi.org

The electronic structure is heavily influenced by the substituents on the phenyl ring: the electron-donating amino (-NH2) group and the electron-withdrawing bromo (-Br) group. The interplay of these groups dictates the molecule's reactivity and electronic properties. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminophenyl moiety, reflecting the electron-donating nature of the amino group. Conversely, the LUMO may be distributed over the carbonyl group and the aromatic ring. The energy difference between these orbitals helps in understanding charge transfer within the molecule. nih.gov

A Molecular Electrostatic Potential (MEP) map further visualizes the electronic distribution. Red regions (negative potential) indicate areas prone to electrophilic attack, likely around the oxygen of the carbonyl group and the amino group, while blue regions (positive potential) suggest sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT Note: These values are illustrative and based on typical results for similar aromatic ketones from DFT calculations.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.55 eV | Energy released when an electron is added nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanone side chain in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable structures (local and global minima) on the Potential Energy Surface (PES). scispace.com

A PES scan is performed by systematically rotating the dihedral angles of the molecule, particularly around the C-C single bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the ethyl substituent. scispace.com For each rotational step, the energy of the molecule is calculated, typically using DFT or ab initio methods. doi.org Plotting the energy against the rotation angle generates a PES map, which reveals the energy barriers between different conformers. scispace.com

The most stable conformer of this compound would likely have minimized steric hindrance between the propanone side chain and the ortho-amino group. Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen could also play a significant role in stabilizing certain conformations. The analysis would identify various conformers, such as those where the side chain is planar or out-of-plane with respect to the aromatic ring, and quantify their relative stabilities. doi.orgscispace.com

Table 2: Hypothetical Relative Energies of Conformers for this compound Note: This table illustrates the type of data obtained from a PES scan. The conformer descriptions are hypothetical.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

| A (Global Minimum) | 30° | 0.00 | Stabilized by intramolecular H-bond |

| B | 180° | 2.5 | Steric repulsion between ethyl and amino groups |

| C | 90° | 4.1 | Transition state between minima |

| D | -30° | 0.00 | Energetically degenerate with Conformer A |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The predicted transitions, such as n→π* and π→π*, can be assigned to specific electronic excitations within the molecule, often involving the carbonyl chromophore and the aromatic system. nih.gov

Furthermore, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks in the IR spectrum can be assigned to functional groups, such as the C=O stretch of the ketone, the N-H stretch of the amine, and the C-Br stretch. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound Note: This data is illustrative, representing typical outputs of quantum chemical calculations for similar molecules.

| Spectroscopic Technique | Predicted Parameter | Assignment |

| UV-Vis (TD-DFT) | λmax ≈ 240 nm | π→π* transition in the aromatic ring |

| UV-Vis (TD-DFT) | λmax ≈ 350 nm | n→π* transition of the carbonyl group |

| IR (DFT) | ~3400-3300 cm⁻¹ | N-H stretching vibrations |

| IR (DFT) | ~1680 cm⁻¹ | C=O stretching vibration |

| ¹³C NMR (GIAO) | ~198 ppm | Carbonyl carbon (C=O) |

| ¹H NMR (GIAO) | ~7.0-7.5 ppm | Aromatic protons |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a reaction and understand its mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. nih.govresearchgate.net

A likely reaction for this molecule is further electrophilic aromatic substitution. The existing amino and bromo groups direct incoming electrophiles to specific positions on the ring. Theoretical calculations can determine the relative activation energies for substitution at different positions, thus predicting the regioselectivity of the reaction. nih.gov Other potential reactions include those at the ketone or amine functionalities. For each proposed mechanism, the geometries of reactants, products, and transition states are optimized, and their energies are calculated to map out the entire reaction profile.

Table 4: Hypothetical Activation Energies for Electrophilic Bromination Note: This table illustrates the prediction of regioselectivity by comparing activation energies for a hypothetical reaction.

| Reaction Pathway | Position of Substitution | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Pathway 1 | C6 (ortho to -NH2) | 15.2 | Favorable |

| Pathway 2 | C5 (meta to -NH2) | 25.8 | Unfavorable |

| Pathway 3 | C3 (ortho to -Br) | 22.1 | Less Favorable |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions

While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. frontiersin.orgnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the intra- and intermolecular forces. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in different solvent environments (e.g., polar like water, or non-polar like hexane). researchgate.netnih.gov These simulations reveal how the molecule flexes and folds over time and how solvent molecules arrange themselves around it. Properties such as the radial distribution function can be calculated to quantify the structure of the solvent shell around specific atoms or functional groups. This information is crucial for understanding solubility, stability, and how the molecule might interact with other molecules in a solution, which is particularly relevant in pharmaceutical and materials science contexts. frontiersin.org

Table 5: Typical Parameters for a Molecular Dynamics Simulation Note: This table provides an example of the setup for an MD simulation.

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM36 / AMBER | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Temperature | 298 K (25 °C) | Controlled via a thermostat to mimic experimental conditions. |

| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |

Synthesis and Structure Reactivity/property Relationship Srpr Studies of 1 2 Amino 4 Bromophenyl Propan 1 One Derivatives

Design Principles for the Synthesis of Analogs and Homologs of 1-(2-Amino-4-bromophenyl)propan-1-one

The design of analogs and homologs of this compound is primarily guided by the principles of strategic functional group manipulation and scaffold diversification. The core structure presents three key regions for modification: the aromatic ring, the amino group, and the propan-1-one side chain. Synthetic strategies often aim to explore the chemical space around this scaffold by introducing a variety of substituents and by altering the length and branching of the alkyl chain.

A common approach to synthesizing the core structure involves the Friedel-Crafts acylation of a suitably protected aniline (B41778) derivative, such as 3-bromoaniline (B18343). For instance, reaction with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired propiophenone (B1677668), though careful control of reaction conditions is necessary to manage the formation of isomers. google.com The directing effects of the amino and bromo substituents on the aromatic ring are key considerations in this process. The amino group is a strongly activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. This can lead to a mixture of products, making regioselectivity a significant challenge.

The design of analogs often involves the introduction of various substituents at different positions on the phenyl ring to modulate the electronic and steric properties of the molecule. Homologs can be designed by varying the length of the acyl chain, for example, by using butanoyl chloride or pentanoyl chloride in the acylation step to yield the corresponding ketone homologs.

Systematic Chemical Modification Strategies for the Aromatic Ring System and Side Chain

Systematic modification of the this compound scaffold allows for a detailed investigation of its chemical space. These modifications can be broadly categorized into alterations of the aromatic ring and the side chain.

Aromatic Ring Modifications:

The substitution pattern of the aromatic ring can be altered to include a range of electron-donating and electron-withdrawing groups. This is often achieved by starting with differently substituted anilines in the initial synthesis. For example, using anilines with methyl, methoxy, or nitro groups at various positions allows for the preparation of a library of analogs. The bromine atom at the 4-position can also be replaced with other halogens (Cl, F, I) or other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although the reactivity of the aryl bromide itself can be exploited for further derivatization.

Side Chain Modifications:

The propan-1-one side chain is amenable to a variety of modifications. The length of the alkyl chain can be extended or shortened by using different acylating agents in the synthesis. Furthermore, the α-carbon of the ketone can be functionalized. For instance, α-bromination of the propiophenone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent, which introduces a new reactive handle for subsequent nucleophilic substitution reactions.

Derivatization at the Amino and Ketone Functionalities to Explore Reactivity Changes

The amino and ketone functionalities are the primary sites for derivatization, leading to a wide array of new compounds with altered reactivity.

Amino Group Derivatization:

The primary amino group can be readily acylated, alkylated, or converted into other functional groups. Acylation with various acid chlorides or anhydrides can produce a range of N-acyl derivatives. These reactions can influence the electronic properties of the aromatic ring and the reactivity of the ketone. The amino group can also be transformed into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents.

A significant application of the amino and ketone functionalities is their participation in cyclization reactions to form heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of quinolines, benzodiazepines, and other fused heterocyclic structures. The reactivity of the amino group is crucial in these transformations, often acting as the initial nucleophile. nih.gov

Ketone Functionality Derivatization:

The ketone group undergoes a wide range of classical carbonyl reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Reaction with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of tertiary alcohols. The ketone can also be converted to an imine or an enamine through reaction with primary or secondary amines, respectively. These reactions are often pH-dependent and can be reversible. youtube.com

The ketone functionality can also participate in condensation reactions. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. These derivatives can have distinct chemical properties and may serve as intermediates for further transformations.

The following table illustrates some common derivatization reactions at the amino and ketone functionalities:

| Functional Group | Reagent/Condition | Product Type |

| Amino | Acyl chloride/anhydride | N-acyl derivative |

| Amino | Alkyl halide | N-alkyl derivative |

| Amino | Nitrous acid | Diazonium salt |

| Amino & Ketone | Various (e.g., 1,3-dicarbonyls) | Fused heterocycles (e.g., quinolines) |

| Ketone | Sodium borohydride | Secondary alcohol |

| Ketone | Grignard reagent (R-MgX) | Tertiary alcohol |

| Ketone | Primary amine (R-NH2) | Imine |

| Ketone | Hydrazine (H2NNH2) | Hydrazone |

Investigation of Substituent Effects on Chemical Reactivity, Stability, and Conformational Preferences

The introduction of different substituents on the this compound scaffold can significantly impact its chemical reactivity, stability, and conformational preferences. These effects are a central focus of structure-reactivity/property relationship (SRPR) studies.

Chemical Reactivity:

The electronic nature of substituents on the aromatic ring can modulate the nucleophilicity of the amino group and the electrophilicity of the ketone carbonyl carbon. Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density on the ring, enhancing the nucleophilicity of the amino group and potentially increasing the rate of electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density, making the amino group less nucleophilic but increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The position of the substituent relative to the amino and propionyl groups also plays a critical role due to resonance and inductive effects. For instance, a para-substituent to the amino group will have a more pronounced resonance effect compared to a meta-substituent.

Stability:

The stability of the molecule can be influenced by intramolecular interactions. For example, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can lead to a more stable conformation. The nature of the substituents on the aromatic ring can affect the strength of this hydrogen bond by altering the acidity of the N-H protons and the basicity of the carbonyl oxygen.

Conformational Preferences:

The conformation of the propan-1-one side chain relative to the aromatic ring is influenced by steric and electronic factors. The presence of bulky substituents ortho to the propionyl group can lead to steric hindrance, forcing the side chain to adopt a specific conformation to minimize steric strain. Computational studies and spectroscopic techniques like NMR can be used to analyze these conformational preferences. jingyepharma.com For example, the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring can be affected by the substitution pattern, which in turn can influence the molecule's reactivity and interaction with other molecules.

The following table provides a hypothetical illustration of how different substituents might affect key properties, based on general chemical principles.

| Substituent (at C5) | Electronic Effect | Expected Impact on Amino Group Nucleophilicity | Expected Impact on Carbonyl Electrophilicity |

| -NO2 | Electron-withdrawing | Decrease | Increase |

| -Cl | Electron-withdrawing (inductive), weak donating (resonance) | Decrease | Increase |

| -H | (Reference) | (Reference) | (Reference) |

| -CH3 | Electron-donating | Increase | Decrease |

| -OCH3 | Electron-donating (resonance), weak withdrawing (inductive) | Increase | Decrease |

Application of SRPR in Optimizing Chemical Transformations and Targeted Property Modulation

The insights gained from SRPR studies are instrumental in optimizing chemical transformations and in the rational design of molecules with specific properties.

Optimizing Chemical Transformations:

By understanding how substituents affect reactivity, chemists can select appropriate reaction conditions to improve yields and selectivity. For example, in the synthesis of heterocyclic compounds via cyclization, the electronic nature of the substituents can influence the rate and feasibility of the reaction. For a sluggish cyclization, introducing an electron-donating group on the aromatic ring might enhance the nucleophilicity of the amino group and facilitate the reaction. Conversely, if side reactions involving the carbonyl group are problematic, its reactivity can be tempered by appropriate substitution.

Targeted Property Modulation:

SRPR provides a framework for the targeted modulation of the physicochemical and biological properties of this compound derivatives. For example, in the context of medicinal chemistry, modifying the structure to enhance interactions with a biological target is a key objective. Quantitative Structure-Activity Relationship (QSAR) studies, which are a formal application of SRPR, can be used to build models that correlate structural features with biological activity. nih.govnih.govfrontiersin.org These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

The lipophilicity, solubility, and metabolic stability of the derivatives can also be fine-tuned through systematic structural modifications. For instance, introducing polar functional groups can increase water solubility, while modifying metabolically labile sites can improve the compound's stability in biological systems.

Exploration of 1 2 Amino 4 Bromophenyl Propan 1 One As a Precursor or Intermediate in Advanced Organic Synthesis

Utility of 1-(2-Amino-4-bromophenyl)propan-1-one in Heterocyclic Chemistry

The ortho-amino ketone moiety is a classical precursor for the synthesis of numerous nitrogen-containing heterocyclic systems. The presence of the bromine atom at the 4-position provides an additional handle for further molecular diversification.

One of the most prominent applications of 2-aminoaryl ketones is in the synthesis of quinoline (B57606) and quinolone scaffolds, which are core structures in many pharmaceutically active compounds. mdpi.comnih.gov The intramolecular cyclization of derivatives of this compound can lead to highly substituted quinolines. For instance, the Camps cyclization reaction, which involves the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides, is a direct pathway to quinolin-4-ones. mdpi.com Starting from this compound, acylation of the amino group followed by treatment with a base can initiate an intramolecular aldol-type condensation to furnish a 6-bromo-2-ethyl-quinolin-4-one derivative.

Beyond quinolones, this precursor is instrumental in synthesizing other important heterocyclic cores. For example, condensation reactions with various reagents can yield benzodiazepines, a class of compounds with significant therapeutic applications. nih.gov The reaction of the ortho-phenylenediamine-like structure (after appropriate modification) with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the seven-membered diazepine (B8756704) ring. The inherent functionality of this compound allows for a streamlined assembly of these complex heterocyclic systems.

Table 7.1: Examples of Heterocyclic Scaffolds from 2-Aminoaryl Ketone Precursors

| Precursor Type | Reagent/Condition | Resulting Heterocycle |

| 2-Aminoaryl Ketone | Acylation, then Base | Quinolone |

| 2-Aminoaryl Ketone | 1,2-Diketone | Quinoxaline |

| 2-Aminoaryl Ketone | Phosgene equivalent | Isatoic Anhydride |

| 2-Aminoaryl Ketone | α-Haloketone | 1,4-Benzodiazepine (B1214927) |

Role in the Construction of Complex Organic Architectures via Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. 20.210.105 This approach enhances synthetic efficiency by reducing the number of steps, purification procedures, and waste generation. 20.210.105baranlab.org The trifunctional nature of this compound makes it an exceptional substrate for designing cascade sequences to rapidly build molecular complexity.

A hypothetical yet chemically sound cascade sequence could commence with a palladium-catalyzed reaction at the aryl bromide site, followed by an intramolecular cyclization. For example, a Sonogashira coupling of this compound with a terminal alkyne would introduce an alkynyl substituent at the 4-position. The resulting intermediate, a 1-(2-amino-4-alkynylphenyl)propan-1-one, possesses the ideal arrangement of functional groups for a subsequent intramolecular cyclization. Under thermal or catalytic conditions, the amino group could add to the alkyne (an intramolecular hydroamination), leading directly to a complex, polycyclic indole-type structure. This seamless transformation from a relatively simple starting material to a complex architecture in a single pot highlights the strategic value of this precursor in cascade synthesis.

Applications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov The aryl bromide functionality in this compound serves as a versatile reactive handle for these powerful reactions. wikipedia.orgarkat-usa.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org By employing the Suzuki reaction, a wide variety of aryl or vinyl substituents can be introduced at the 4-position of the phenyl ring, generating a library of 1-(2-amino-4-aryl/vinylphenyl)propan-1-one derivatives. These products are valuable intermediates for further synthetic elaboration. arkat-usa.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govchemeurope.com This allows for the introduction of alkenyl chains, such as styrenyl or acrylate (B77674) groups, onto the aromatic core. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.orgwashington.edunrochemistry.comlibretexts.org The resulting alkynyl-substituted products are highly versatile intermediates that can undergo a plethora of subsequent transformations, including cycloadditions, reductions, or further couplings.

The amino and ketone groups are generally well-tolerated under the mild conditions often employed for these cross-coupling reactions, making this compound a robust substrate for these transformations.

Table 7.2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

Potential in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. encyclopedia.pub This strategy is highly prized in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse and complex molecules from simple building blocks. nih.govnih.gov

Aminophenylketones are recognized as valuable components in MCRs. nih.gov The primary amino group of this compound can act as the amine component in various MCRs. A prime example is the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide react to form an α-acylamino amide.

By employing this compound as the amine component, a subsequent intramolecular reaction can be designed. For instance, after the initial Ugi condensation, the newly formed amide could potentially cyclize with the ketone at the ortho position, or the aryl bromide could be used in a post-MCR modification step, such as an intramolecular Heck or Suzuki coupling. This combination of MCRs with subsequent cyclization steps offers an exceptionally powerful and efficient route to novel and diverse heterocyclic scaffolds, such as the 1,4-benzodiazepine core, which is a privileged structure in medicinal chemistry. nih.gov

Research on the Biological Chemistry Interactions of 1 2 Amino 4 Bromophenyl Propan 1 One Focus on Mechanisms

Mechanistic Studies of Interactions with Model Biological Macromolecules (e.g., enzymes, receptors)

No published studies were found that investigate the direct interaction of 1-(2-Amino-4-bromophenyl)propan-1-one with specific biological macromolecules such as enzymes or receptors.

Molecular Docking and Dynamics Simulations to Predict Binding Modes and Affinities

There are no available molecular docking or molecular dynamics simulation studies in the scientific literature that predict the binding modes and affinities of this compound with any biological target.

Evaluation of Enzyme Inhibition/Activation Mechanisms and Kinetics in vitro

No in vitro studies detailing the enzyme inhibition or activation mechanisms and kinetics for this compound have been published.

Cell-Based Assays for Investigating Cellular Responses and Pathway Modulation

No cell-based assay results have been reported in the literature that would describe the cellular responses or pathway modulations induced by this compound. While general principles of cell-based assays for pathway analysis are well-documented nih.govmdpi.commdpi.comnih.govscirp.org, their specific application to this compound is not.

Toxicological Research Methodologies and Environmental Fate Studies for 1 2 Amino 4 Bromophenyl Propan 1 One

In Vitro Cytotoxicity Assessment Methodologies and Mechanisms of Action

The initial evaluation of a chemical's toxicity often begins with in vitro cytotoxicity assays, which assess the harmful effects of a substance on living cells in a controlled laboratory setting. kosheeka.com These methods are crucial for screening new chemical entities at the early stages of development, providing insights into their potential for causing cell death through mechanisms like apoptosis or necrosis. kosheeka.com

A variety of in vitro methods are available to determine the cytotoxicity of a compound like 1-(2-Amino-4-bromophenyl)propan-1-one. One of the most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. kosheeka.comfarmaciajournal.com This colorimetric assay measures the metabolic activity of cells, which is typically reduced in the presence of a cytotoxic agent. Other methods include the trypan blue exclusion assay, which distinguishes between viable and non-viable cells, and the propidium (B1200493) iodide uptake assay, which identifies cells with compromised membranes. kosheeka.com

The mechanism of action of aromatic amines and their derivatives often involves metabolic activation to reactive intermediates that can cause cellular damage. For instance, some aromatic amines are known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids. tandfonline.com

While specific data for this compound is not available, studies on other brominated and amino-substituted aromatic compounds provide an indication of potential cytotoxic effects. For example, various brominated acetophenone (B1666503) derivatives have been evaluated for their cytotoxicity against different human tumor cell lines. farmaciajournal.com Similarly, studies on 4-(halogenoanilino)-6-bromoquinazolines have demonstrated cytotoxic effects against cell lines such as MCF-7 and HeLa. nih.gov

Table 1: Representative In Vitro Cytotoxicity of Structurally Related Aromatic Amines and Brominated Compounds

| Compound/Derivative Class | Cell Line(s) | Endpoint (e.g., IC50) | Reference(s) |

| 4-(Halogenoanilino)-6-bromoquinazolines | HeLa | LC50 = 3.18 µM - 5.24 µM | nih.gov |

| Brominated acetophenone derivatives | MCF7, A549, Caco2, PC3 | IC50 < 10 µg/mL - 18.40 µg/mL | farmaciajournal.com |

| 7-Amino-2-styrylchromone derivatives | MCF-7, HCT-116 | Cytotoxicity assessed | manipal.edu |

Note: The data in this table is for structurally related compounds and should not be directly extrapolated to this compound.

Approaches to Studying Metabolic Pathways and Biotransformation in Biological Systems

The study of metabolic pathways and biotransformation is essential to understand how a chemical is processed within a biological system. nih.gov This process, primarily occurring in the liver, can lead to either detoxification or, in some cases, metabolic activation to more toxic compounds. nih.gov The metabolism of xenobiotics is generally divided into two phases. researchgate.net

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent compound, typically making it more polar. researchgate.net The primary enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) family of enzymes. nih.gov For an aromatic amine like this compound, N-hydroxylation of the amino group is a critical initial step, which can lead to the formation of a reactive arylnitrenium ion implicated in toxicity and DNA damage. nih.gov Ring oxidation is another possible Phase I metabolic pathway. nih.gov

Phase II Reactions: In this phase, the modified compound from Phase I is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866). researchgate.net These conjugation reactions, catalyzed by enzymes like UDP-glucuronyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), further increase the water solubility of the metabolite, facilitating its excretion from the body. researchgate.net

To study these pathways, researchers employ various in vitro and in vivo techniques. In vitro studies often utilize liver microsomes, S9 fractions, or hepatocytes, which contain the necessary metabolic enzymes. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are then used to identify and quantify the metabolites formed. In vivo studies in animal models provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Environmental Degradation Pathways and Persistence in Various Environmental Media (e.g., water, soil)

The environmental fate of a chemical like this compound is determined by its susceptibility to various degradation processes and its tendency to persist in different environmental compartments. Aromatic amines and brominated compounds can be released into the environment through industrial effluents. imrpress.com

Biodegradation: Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. mdpi.com The degradation of aromatic amines can occur under both aerobic and anaerobic conditions, although the specific pathways and rates can vary significantly. Some microorganisms can utilize these compounds as a source of carbon and nitrogen. However, the presence of a bromine substituent on the aromatic ring can increase the persistence of the compound, making it more resistant to microbial attack. mdpi.com Halogenated organic compounds are generally more resistant to degradation. mdpi.com

Photodegradation: Sunlight can induce the degradation of chemicals in surface waters and the atmosphere. acs.org Aromatic amines can undergo photolysis, although the rate is dependent on factors like water clarity and the presence of other substances that can act as photosensitizers.

Persistence: Compounds that are resistant to degradation can persist in the environment for long periods. Brominated flame retardants, for example, are known for their persistence. useforesight.iofapu.de The persistence of this compound in soil and water would depend on its chemical structure, the microbial communities present, and environmental conditions such as temperature, pH, and oxygen availability. Its sorption to soil and sediment particles, influenced by its physicochemical properties, will also affect its mobility and bioavailability.

Methodologies for Assessing Bioaccumulation Potential and Ecotoxicity in Model Organisms

Bioaccumulation Potential: Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment and accumulates to a concentration higher than that in the surrounding medium. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). Compounds with high Kow values are more lipophilic and tend to accumulate in the fatty tissues of organisms. The bioaccumulation of brominated flame retardants has been a significant environmental concern. nih.govnilu.comresearchgate.net In vitro methods using fish liver S9 fractions can be used to estimate the metabolic rate of a compound, which is a key factor in determining its bioaccumulation potential. nih.gov

Ecotoxicity Assessment: Ecotoxicity studies evaluate the harmful effects of a chemical on different organisms within an ecosystem. tandfonline.com These studies are typically conducted on a range of model organisms representing different trophic levels, such as bacteria, algae, invertebrates (e.g., Daphnia magna), and fish (e.g., zebrafish, Danio rerio). tandfonline.com Acute toxicity tests determine the concentration of a substance that causes mortality over a short period (e.g., 96-hour LC50 for fish), while chronic tests assess the effects on growth, reproduction, and development over a longer duration. unit.no

Aromatic amines are known to be toxic to aquatic life. imrpress.combohrium.comnih.gov For example, chloroanilines have been shown to cause a range of adverse effects in aquatic organisms, including inhibition of bioluminescence in bacteria, growth inhibition in plants, and reproductive and developmental toxicity in invertebrates and fish. tandfonline.com

Table 2: Representative Ecotoxicity Data for Structurally Related Aromatic Amines

| Organism | Compound | Endpoint | Value | Reference(s) |

| Aliivibrio fischeri (bacteria) | 4-chloroaniline | EC50 (bioluminescence inhibition) | - | tandfonline.com |

| Lemna minor (duckweed) | 4-chloroaniline | EC50 (growth inhibition) | - | tandfonline.com |

| Daphnia magna (water flea) | 4-chloroaniline | EC50 (immobilization) | - | tandfonline.com |

| Danio rerio (zebrafish) | 4-chloroaniline | Subchronic effects | ≥ 5.21 µg/L | tandfonline.com |

| Daphnia magna (water flea) | Piperidine (amine) | LC50 (acute) | 10 - 250 mg/L | unit.no |

| Algae | N-Nitrosodimethylamine (NDMA) | LOEC (chronic) | 0.025 mg/L | unit.no |

Note: The data in this table is for structurally related compounds and should not be directly extrapolated to this compound. Specific values were not provided for all endpoints in the source material.

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the toxicity of aromatic amines based on their chemical structure, providing a valuable tool for risk assessment when experimental data is limited. nih.govnih.govresearchgate.net

Future Research Directions and Translational Perspectives for 1 2 Amino 4 Bromophenyl Propan 1 One

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production